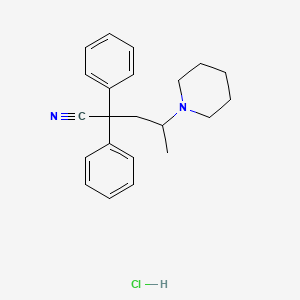
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 300-608-9, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with a wide range of reagents and conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ProClin 300 is synthesized through a series of chemical reactions involving isothiazolinones. The primary active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through the chlorination and subsequent cyclization of precursor compounds. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, ProClin 300 is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process involves the continuous monitoring of temperature, pH, and reactant concentrations. The final product is then purified and formulated into a stable solution for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
ProClin 300 undergoes various chemical reactions, including:
Oxidation: The active isothiazolinones can be oxidized under certain conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiazolinones into their corresponding thiols.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isothiazolinones.
Aplicaciones Científicas De Investigación
ProClin 300 is extensively used in scientific research due to its preservative properties. Some of its applications include:
Chemistry: Used as a preservative in chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of samples by inhibiting microbial growth.
Medicine: Incorporated into diagnostic reagents and medical devices to extend shelf life and ensure sterility.
Industry: Utilized in industrial formulations, including paints, coatings, and adhesives, to prevent microbial degradation.
Mecanismo De Acción
ProClin 300 exerts its antimicrobial effects by targeting the central metabolic pathways of microorganisms. The active isothiazolinones penetrate the cell membrane and inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death.
Comparación Con Compuestos Similares
ProClin 300 is unique due to its broad-spectrum activity and low toxicity. Similar compounds include:
Thimerosal: An organomercury compound used as a preservative but with higher toxicity.
Sodium Azide: A preservative with effective antimicrobial properties but also higher toxicity.
Gentamicin: An antibiotic used as a preservative but with potential for resistance development.
ProClin 300 stands out due to its effectiveness at low concentrations, compatibility with a wide range of reagents, and minimal impact on the functionality of enzyme- or antibody-linked reactions.
Propiedades
Número CAS |
93942-55-3 |
|---|---|
Fórmula molecular |
C22H27ClN2 |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
2,2-diphenyl-4-piperidin-1-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
Clave InChI |
LWRAGUAXVRBIRB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















